molecular formula C9H7F3O2S B8365295 Benzoic acid, 3-mercapto-5-(trifluoromethyl)-, methyl ester

Benzoic acid, 3-mercapto-5-(trifluoromethyl)-, methyl ester

Cat. No. B8365295
M. Wt: 236.21 g/mol
InChI Key: MVSWENSWTMHXLB-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

To a solution of 3-trifluoromethyl-5-(2-trimethylsilanyl-ethylsulfanyl)-benzoic acid methyl ester (580 mg, 1.72 mmol) in tetrahydrofuran (15 mL) was added tetrabutylammonium fluoride (1M solution in tetrahydrofuran, 11.6 mL, 11.6 mmol) and the yellow solution was stirred at room temperature for 1 hour. The reaction mixture was poured on aqueous 1M hydrochloric acid (30 mL) and ethyl acetate (30 mL) and the layers were separated. The aqueous layer was extracted a second time with ethyl acetate (30 mL). The organic layers were washed with 30 mL brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography on a 20 g column using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate (100:0 to 0:100). Yellow solid (295 mg, 72%). MS (ESI−): m/z=235.01 ([M−H]−).
Name
3-trifluoromethyl-5-(2-trimethylsilanyl-ethylsulfanyl)-benzoic acid methyl ester
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([S:10]CC[Si](C)(C)C)[CH:7]=[C:6]([C:17]([F:20])([F:19])[F:18])[CH:5]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl.C(OCC)(=O)C>O1CCCC1>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:5]=[C:6]([C:17]([F:19])([F:20])[F:18])[CH:7]=[C:8]([SH:10])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
3-trifluoromethyl-5-(2-trimethylsilanyl-ethylsulfanyl)-benzoic acid methyl ester
Quantity
580 mg
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)SCC[Si](C)(C)C)C(F)(F)F)=O
Name
Quantity
11.6 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the yellow solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted a second time with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The organic layers were washed with 30 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography on a 20 g column
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:ethyl acetate (100:0 to 0:100)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C1=CC(=CC(=C1)C(F)(F)F)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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